5-Iodo-3-methylbenzo[d]isoxazole
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Overview
Description
5-Iodo-3-methylbenzo[d]isoxazole is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methylbenzo[d]isoxazole can be achieved through several methods. One common approach involves the halogenation of 3-methylbenzo[d]isoxazole using iodine and a suitable oxidizing agent . These reactions typically require controlled conditions, such as low temperatures and the use of inert atmospheres, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times . The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Coupling: Formation of biaryl or alkyne derivatives.
Scientific Research Applications
5-Iodo-3-methylbenzo[d]isoxazole has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and organic semiconductors.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylbenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent cancer cell proliferation . The iodine atom enhances its binding affinity to molecular targets, while the methyl group modulates its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzo[d]isoxazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Bromo-3-methylbenzo[d]isoxazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
5-Iodo-3-phenylbenzo[d]isoxazole: Contains a phenyl group at the 3-position, altering its chemical and biological properties.
Uniqueness
The iodine atom enhances its ability to participate in cross-coupling reactions, while the methyl group provides steric and electronic effects that influence its biological activity .
Properties
Molecular Formula |
C8H6INO |
---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
5-iodo-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6INO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 |
InChI Key |
IQOBVXAOTLZXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)I |
Origin of Product |
United States |
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